
5-Ethyl-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂. It is a derivative of imidazolidine-2,4-dione, characterized by the presence of an ethyl group at the 5th position and a phenyl group at the 3rd position. This compound is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
5-Ethyl-3-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazolidine-2,4-dione derivatives.
科学的研究の応用
5-Ethyl-3-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Ethyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Ethyl-5-phenylimidazolidine-2,4-dione: A similar compound with an ethyl group at the 5th position and a phenyl group at the 5th position.
3-Ethyl-5-phenylimidazolidine-2,4-dione: Another derivative with different substitution patterns.
Uniqueness
5-Ethyl-3-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials, drugs, and chemical processes.
特性
IUPAC Name |
5-ethyl-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUOSCZMIGSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
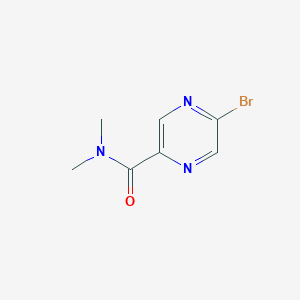

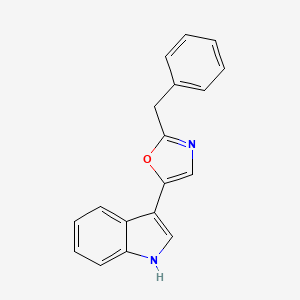
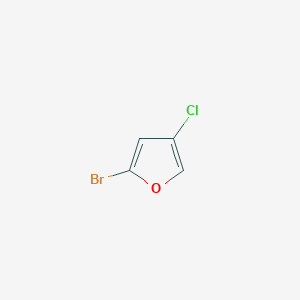
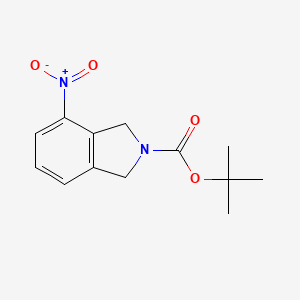
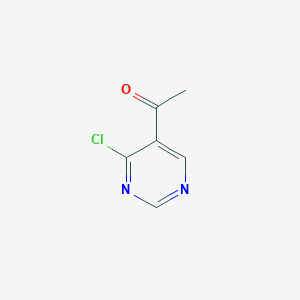

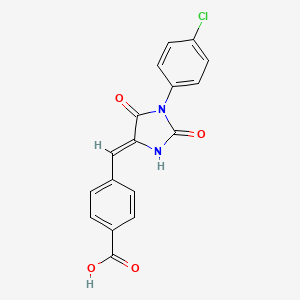
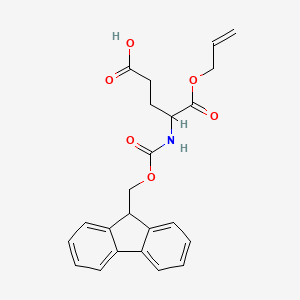


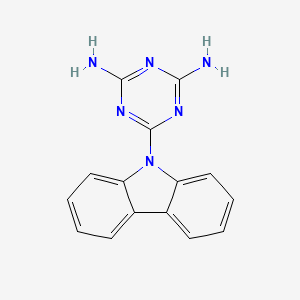
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

